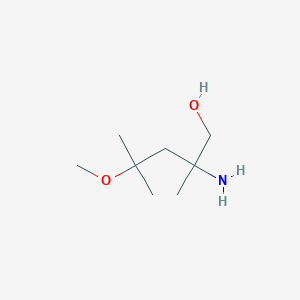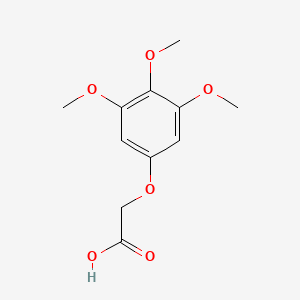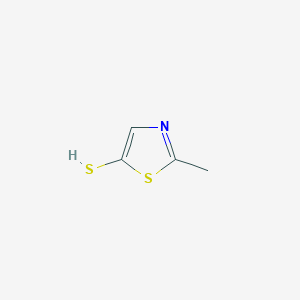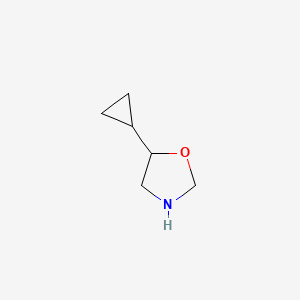
5-Cyclopropyl-1,3-oxazolidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Cyclopropyl-1,3-oxazolidine is a heterocyclic compound featuring a five-membered ring structure that includes both nitrogen and oxygen atoms. This compound is part of the oxazolidine family, which is known for its significant biological and chemical properties. Oxazolidines are often used as intermediates in the synthesis of various pharmaceuticals and agrochemicals due to their versatile reactivity and stability .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Cyclopropyl-1,3-oxazolidine typically involves the reaction of cyclopropylamine with glyoxal or its derivatives under acidic or basic conditions. One common method is the condensation of cyclopropylamine with glyoxal in the presence of an acid catalyst, which facilitates the formation of the oxazolidine ring .
Industrial Production Methods
On an industrial scale, the production of this compound can be achieved through continuous flow processes that allow for better control over reaction conditions and yields. These methods often involve the use of advanced catalytic systems and optimized reaction parameters to ensure high efficiency and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
5-Cyclopropyl-1,3-oxazolidine undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids under mild conditions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like alkyl halides or aryl halides can be used in the presence of a base to facilitate substitution reactions.
Major Products Formed
Oxidation: Oxazolidinones
Reduction: Amino alcohols
Substitution: Various substituted oxazolidines with different functional groups.
Scientific Research Applications
5-Cyclopropyl-1,3-oxazolidine has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 5-Cyclopropyl-1,3-oxazolidine involves its ability to interact with specific molecular targets, such as enzymes or receptors, through hydrogen bonding and hydrophobic interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects. For example, oxazolidine derivatives can inhibit bacterial protein synthesis by binding to the ribosomal subunit, thereby preventing the formation of essential proteins .
Comparison with Similar Compounds
Similar Compounds
Thiazolidines: These compounds contain a sulfur atom in place of the oxygen atom in oxazolidines, resulting in different chemical and biological properties.
Uniqueness
5-Cyclopropyl-1,3-oxazolidine is unique due to its cyclopropyl group, which imparts distinct steric and electronic properties.
Properties
Molecular Formula |
C6H11NO |
|---|---|
Molecular Weight |
113.16 g/mol |
IUPAC Name |
5-cyclopropyl-1,3-oxazolidine |
InChI |
InChI=1S/C6H11NO/c1-2-5(1)6-3-7-4-8-6/h5-7H,1-4H2 |
InChI Key |
DCKZCBCXIIDSGU-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1C2CNCO2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


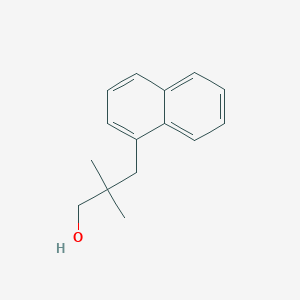
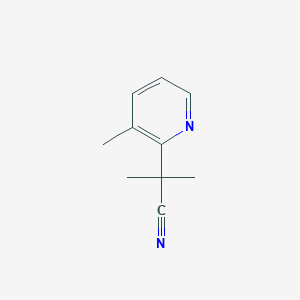
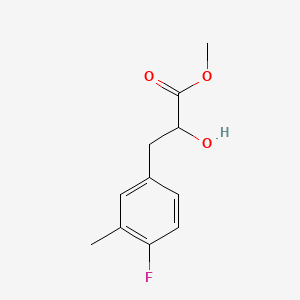

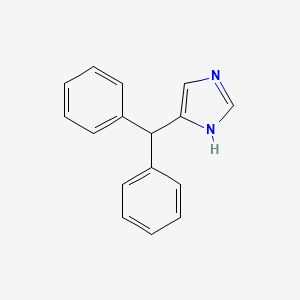
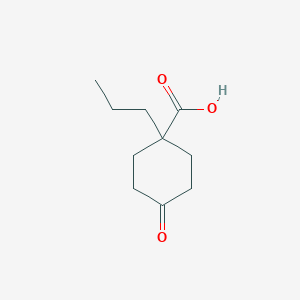
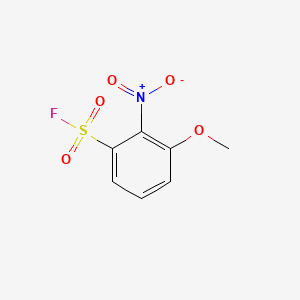

![2'-[(tert-butoxy)carbonyl]-2',3'-dihydro-1'H-spiro[cyclopropane-1,4'-isoquinoline]-7'-carboxylicacid](/img/structure/B13606335.png)

![3-{2-[2-(2-aminoethoxy)ethoxy]ethoxy}-N-[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxo-2,3-dihydro-1H-isoindol-4-yl]propanamide hydrochloride](/img/structure/B13606344.png)
